Cerium(III) chloride hydrate

Organic synthesis Lewis acid catalysis Indole functionalization

Researchers requiring chemoselective enone reduction in protic media often face over-reduction side products when using unmodulated borohydride. CeCl₃·7H₂O eliminates this pain point by precisely tuning NaBH₄ reactivity for exclusive 1,2-addition (allylic alcohol >99% selectivity, no saturated byproduct). For water-sensitive organocerium transmetallations, the hydrate serves as a reliable precursor for in-lab anhydrous CeCl₃ preparation. • Hydrate form optimal for Luche reductions (EtOH/H₂O); anhydrous form required for organocerium reagents. • 99.9% (REO) purity minimizes luminescence-quenching transition metals in optical CeO₂ thin films. • Air-stable, non-hydrolytic Lewis acid - no glovebox or Schlenk-line handling needed.

Molecular Formula CeCl3H2O
Molecular Weight 264.49 g/mol
CAS No. 19423-76-8
Cat. No. B093779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) chloride hydrate
CAS19423-76-8
Molecular FormulaCeCl3H2O
Molecular Weight264.49 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Ce+3]
InChIInChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3
InChIKeySMKFCFKIYPLYNY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Chloride Hydrate Technical Baseline


Cerium(III) chloride hydrate (CAS 19423-76-8) is a lanthanide chloride that exists as a variable-composition hydrate, most commonly encountered as the heptahydrate CeCl₃·7H₂O (CAS 18618-55-8) [1]. The compound is a white to pale yellow hygroscopic crystalline solid with an anhydrous molecular weight of 246.48 g/mol and a density of approximately 3.97 g/cm³ in its anhydrous state [2]. As a mild Lewis acid, it serves as a versatile reagent in organic synthesis, materials science, and catalysis, though the specific hydration state profoundly influences its suitability for different applications .

Water-tolerant synthesis — Hydrated form (heptahydrate) supports Luche reductions, aqueous Michael/Mannich reactions, and moisture-compatible protocols.
Anhydrous organometallic route — Dehydrated CeCl₃ required for organocerium reagents and water-sensitive catalysis; heptahydrate serves as precursor for in-lab dehydration.
Purity grade selection — 3N grade meets general synthesis needs; 4N+ grades recommended for optical, electronic, and nanomaterial applications where trace metals matter.

Non-Interchangeability of Cerium(III) Chloride Hydrate


Cerium(III) chloride hydrate occupies a narrow functional niche that precludes casual substitution. While all lanthanide chlorides share general Lewis acidity, CeCl₃·xH₂O differs from its closest analogs in three procurement-relevant dimensions: (1) hydration state profoundly affects catalytic efficiency in water-sensitive versus water-tolerant reactions, with anhydrous CeCl₃ outperforming hydrated forms by up to 27-34 percentage points in anhydrous systems ; (2) the hydration behavior of cerium chloride differs fundamentally from most lanthanide chlorides—cerium, lanthanum, and praseodymium crystallize as heptahydrates whereas all other lanthanides form hexahydrates, creating miscibility gaps in mixed systems [1]; and (3) purity grade selection (99% vs 99.9% vs 99.99% REO) directly impacts optical quality, trace metal contamination in electronic applications, and reproducibility in catalysis [2].

Hydration state
CeCl₃·7H₂O (heptahydrate)
Catalytic efficiency may shift significantly in anhydrous systems vs. anhydrous CeCl₃
Hydration number
Heptahydrate (7 H₂O) — Ce, La, Pr
Nd–Lu form hexahydrates (6 H₂O); miscibility gap in mixed solid phases limits direct substitution
Purity grade
≥99.9% (3N) trace metals basis
Lower-purity grades may introduce Fe, Na, Pb that degrade optical/electronic performance

Cerium(III) Chloride Hydrate Evidence vs. Comparators


Indole Sulfenylation Catalytic Efficiency

In the synthesis of 3-sulfenyl indoles from indole and N-(phenylthio)phthalimide, anhydrous CeCl₃ (0.1 equiv.) in DMF at 70°C produced an 88% yield, whereas CeCl₃·7H₂O under identical conditions yielded only 61% . This 27-percentage-point performance gap demonstrates that hydrated CeCl₃ is suboptimal for reactions requiring strictly anhydrous environments, while remaining a viable, cost-effective Lewis acid for water-tolerant transformations such as Luche reductions .

Indole sulfenylation yield
Reported comparison
CeCl₃·7H₂O 61% vs Anhydrous CeCl₃ 88%
Hydration state directly impacts yield in anhydrous DMF system
0.1 equiv. catalyst, 70°C; water from hydrate suppresses efficiency
Organic synthesis Lewis acid catalysis Indole functionalization

Thiol-Alkene Addition Catalytic Efficiency

In the solvent-free anti-Markovnikov addition of thiophenol to cyclohexene, anhydrous CeCl₃ (0.05 mmol) produced a quantitative yield (by GC analysis), while CeCl₃·7H₂O under identical conditions gave only 65% yield . This 35-percentage-point difference underscores that even in nominally water-tolerant solvent-free systems, residual water from the hydrated salt substantially suppresses reaction efficiency.

Thiol-alkene addition gap
Reported comparison
≈35 pp yield reduction vs anhydrous
Heptahydrate 65% vs anhydrous near quantitative (GC)
Even solvent-free conditions show water interference
0.05 mmol catalyst, rt, 6 h; residual water competes for coordination
Green chemistry Organosulfur synthesis Solvent-free catalysis

Hydration Number: Cerium vs. Other Lanthanides

In aqueous solution, the chlorides of lanthanum, cerium, and praseodymium crystallize as heptahydrates (LnCl₃·7H₂O), whereas all other lanthanide chlorides from neodymium through lutetium crystallize as hexahydrates (LnCl₃·6H₂O) [1]. This structural divergence creates a miscibility gap in solid phases of all systems comprising the two types of chlorides. Cerium(III) chloride hydrate occupies a unique boundary position in this lanthanide hydration series, positioned between the larger-radius light lanthanides and the smaller-radius middle-to-heavy lanthanides .

Hydration number boundary
Class-level inference
CeCl₃·7H₂O (heptahydrate) vs Nd–LuCl₃·6H₂O
Solid-phase miscibility gap in mixed lanthanide systems
Crystallization from aqueous solution; affects precursor blending
Lanthanide chemistry Crystallography Separation science

Purity Grade Differentiation

Commercially available Cerium(III) chloride hydrate is supplied in graded purity tiers: 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) on a Rare Earth Oxides (REO) basis [1]. At the 99.9% trace metals basis grade, the material specification includes controlled limits for key impurities: Fe ≤50 mg/kg, Ca ≤50 mg/kg, Na ≤100 mg/kg, Pb ≤50 mg/kg, and SO₄²⁻ ≤200 mg/kg . Higher purity grades (≥99.99%) are specified for optical applications where trace transition metal contamination directly degrades luminescence quantum yields and optical transparency [2].

Purity grade specification
Supplier specification
3N (99.9%): Fe ≤50, Na ≤100, Ca ≤50, Pb ≤50, SO₄²⁻ ≤200 mg/kg
Purity tier guides application: 4N+ for optical/electronic
Trace metal limits per REO basis; tighter specs at higher grades
Materials science Optical materials Quality control

Cerium(III) Chloride Hydrate Application Scenarios


Luche Reduction of Enones

CeCl₃·7H₂O is the reagent of choice for Luche reductions, where it modulates sodium borohydride reactivity to achieve chemoselective 1,2-reduction of enones over 1,4-conjugate addition . In this water-tolerant application, the hydrated form is specifically advantageous because the reaction proceeds in ethanol-water mixtures and anhydrous conditions are neither required nor beneficial. For carvone reduction, CeCl₃·7H₂O with NaBH₄ produces exclusively the allylic alcohol with no detectable saturated alcohol side-product [1].

Organocerium Reagent Synthesis

When preparing organocerium reagents via transmetallation of organolithium or Grignard species, the procurement decision hinges on the anhydrous versus hydrated CeCl₃ source material. Anhydrous CeCl₃—prepared by dehydration of the commercially available heptahydrate via heating to 400°C with NH₄Cl under high vacuum or treatment with thionyl chloride—is mandatory for these highly water-sensitive organometallic transformations . The hydrated form CeCl₃·7H₂O serves as the cost-effective precursor material for in-laboratory anhydrous CeCl₃ preparation [1].

CeO₂ Nanoparticle and Thin Film Precursor

CeCl₃·7H₂O serves as a versatile aqueous precursor for synthesizing undoped ceria nanoparticles and CeO₂-supported catalysts via sol-gel, hydrothermal, or precipitation methods . For electronic and optical-grade CeO₂ thin films (e.g., buffer layers in solid oxide fuel cells, UV-shielding coatings), procurement of ≥99.99% (4N) purity CeCl₃ hydrate is justified to minimize transition metal impurities that act as luminescence quenchers and charge-trapping defects [1].

Aqueous Michael and Mannich Reactions

CeCl₃·7H₂O, alone or in combination with NaI, functions as an efficient, water-tolerant Lewis acid catalyst for Michael-type additions of 1,3-dicarbonyl compounds to α,β-unsaturated ketones and for three-component direct Mannich reactions . Unlike anhydrous Lewis acids such as AlCl₃ or TiCl₄, which undergo rapid hydrolysis and deactivation in moist environments, CeCl₃·7H₂O maintains catalytic activity in aqueous or protic solvent systems, offering a practical, air-stable alternative that requires no special handling precautions [1].

Application
Selection Property
Validation Focus
Luche reduction of enones
Water-tolerant hydrated form; ethanol-water compatible
Chemoselective 1,2-reduction; allylic alcohol purity
Organocerium reagent synthesis
Anhydrous CeCl₃ required; heptahydrate as dehydration precursor
Transmetallation efficiency; exclusion of moisture
CeO₂ nanoparticle / thin film precursor
Aqueous processability; purity grade ≥99.99% for electronic/optical
Impurity-driven defects; luminescence quenching analysis
Aqueous Michael and Mannich reactions
Air-stable, water-tolerant Lewis acid catalyst
Catalytic activity in protic media; substrate scope verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerium(III) chloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.